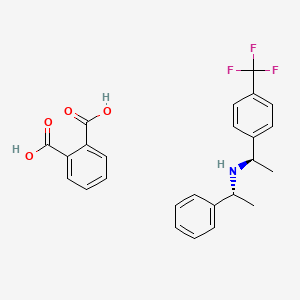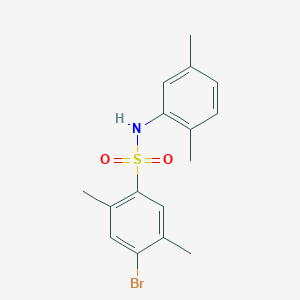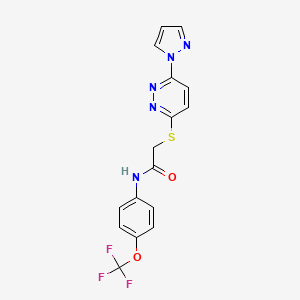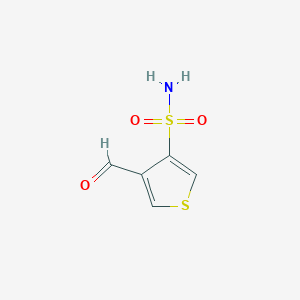
5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C14H10F3N5O2 and its molecular weight is 337.262. The purity is usually 95%.
BenchChem offers high-quality 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antioxidant Activity
Research on derivatives closely related to 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine has indicated significant antioxidant activities. For instance, compounds with structures similar to this chemical, featuring oxadiazole and thienopyrimidine rings, have been synthesized and evaluated for their in vitro antioxidant activities using assays like DPPH, hydrogen peroxide, and nitric oxide radical scavenging. Some compounds demonstrated notable radical scavenging abilities, suggesting their potential as antioxidant agents (Kotaiah et al., 2012).
Insecticidal and Antibacterial Potential
Further studies explored the synthesis of derivatives that incorporate pyrimidine with other heterocyclic structures, such as pyrazole, under microwave conditions. These compounds were then assessed for insecticidal activity against certain insects and antibacterial potential against selected microorganisms. The investigation revealed the structure-activity relationships that could be pivotal for developing new insecticidal and antimicrobial agents (Deohate & Palaspagar, 2020).
Antifungal and Molecular Docking Studies
Another study focused on the synthesis of oxadiazole derivatives, demonstrating their antifungal activity against various human pathogenic fungal strains. Molecular docking studies further supported the potential of these compounds as antifungal agents, providing insights into their mode of action and paving the way for the development of new antifungal drugs (Nimbalkar et al., 2016).
Anticancer Activity
Pyrimidine and its derivatives have also been investigated for their anticancer properties. For example, compounds synthesized from pyrimidine linked with oxadiazoles and thiadiazoles showed significant cytotoxicity against various cancer cell lines. Some derivatives were particularly potent, highlighting the therapeutic potential of pyrimidine-based compounds in cancer treatment (Abdo & Kamel, 2015).
Design and Pesticidal Activities
In agricultural research, novel pyrimidin-4-amine derivatives featuring a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were designed and synthesized, exhibiting excellent insecticidal and fungicidal activities against a range of pests and fungi. This study underscores the utility of such compounds in developing new pesticides with potentially novel modes of action (Liu et al., 2021).
properties
IUPAC Name |
5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5O2/c1-8-20-13(24-22-8)11-6-18-7-19-12(11)21-9-2-4-10(5-3-9)23-14(15,16)17/h2-7H,1H3,(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALBJYUMCUOYDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=CN=C2NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2373366.png)




![N-(4-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2373376.png)







![3,5-Difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2373387.png)